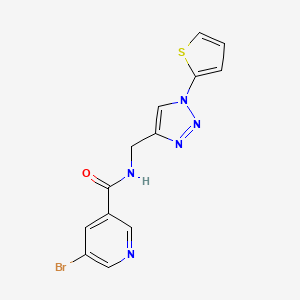
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antiprotozoal Activity
The synthesis of compounds related to 5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide has shown promising antiprotozoal activity. These compounds have been evaluated for their efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing IC50 values of less than 10 nM, indicating potent activity. Furthermore, in an in vivo mouse model for Trypanosoma brucei rhodesiense, several compounds were curative at low oral dosages, highlighting their potential as antiprotozoal agents (Ismail et al., 2003).
Fungicidal Activity
Research into N-(thiophen-2-yl) nicotinamide derivatives, which are structurally similar to the compound , has shown significant fungicidal activities. These compounds, designed by splicing nicotinic acid with thiophene, displayed excellent efficacy against cucumber downy mildew in both greenhouse and field trials, surpassing commercial fungicides. This highlights the potential of such derivatives in agricultural applications, offering a new avenue for the development of fungicides (Wu et al., 2022).
Antibacterial and Antifungal Activities
Nicotinamide derivatives have also been shown to possess significant antimicrobial properties. Compounds synthesized from nicotinic acid and other components have been tested against a range of bacteria and fungi, displaying potent antibacterial and antifungal activities. Such compounds are comparable with standard drugs, indicating their potential in medical applications for treating infections (Patel & Shaikh, 2010).
Potential Anticancer Agents
Another area of research has been the exploration of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivatives as anticancer agents. These compounds have shown to inhibit tubulin polymerization, a crucial process in cancer cell division. Some derivatives exhibited significant anticancer activity across various human cancer cell lines, inducing cell cycle arrest at the G2/M phase and apoptosis, demonstrating their potential as anticancer therapies (Kamal et al., 2014).
Biofilm Inhibition
Compounds related to this compound have been studied for their biofilm inhibition properties. Research indicates that certain derivatives can act as biofilm inhibitors, a critical capability in combating biofilm-associated infections. This adds another layer of potential application, especially in medical device coating and infection control strategies (Benneche et al., 2013).
properties
IUPAC Name |
5-bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5OS/c14-10-4-9(5-15-6-10)13(20)16-7-11-8-19(18-17-11)12-2-1-3-21-12/h1-6,8H,7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJZFEVDFPFNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
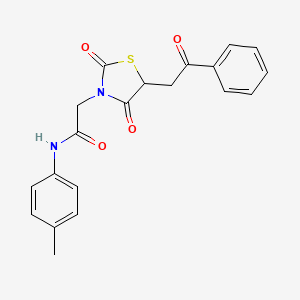
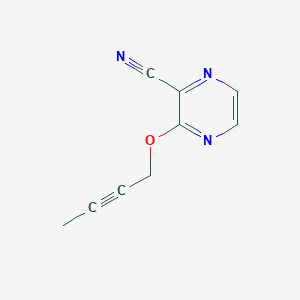

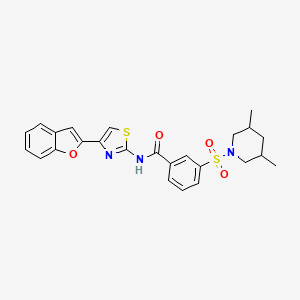
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2610931.png)
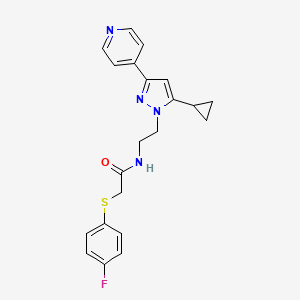


![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)
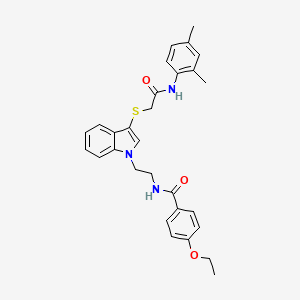
![(4-(Dimethylamino)phenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2610944.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methylphenyl)propanoate](/img/structure/B2610946.png)
